N-(4-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
Description
Properties
Molecular Formula |
C20H18FN3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C20H18FN3O2/c1-13-3-5-15(6-4-13)18-11-12-19(25)24(23-18)14(2)20(26)22-17-9-7-16(21)8-10-17/h3-12,14H,1-2H3,(H,22,26) |
InChI Key |
HEXNZQVXHDLCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of α,β-Unsaturated Carbonyl Precursors
The pyridazinone ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives.
Example Protocol from Patent AU2020355830A1:
-
Starting Material : 2-(2-Bromo-5-chlorophenyl)acetaldehyde (1.50 g, 6.4 mmol).
-
Reaction with 2-Oxoacetic Acid :
-
Solvent: 1,4-Dioxane (20 mL).
-
Catalysts: Morpholine (547 mg, 6.4 mmol) and 6 M HCl (4 mL).
-
Conditions: Reflux at 110°C for 14 hours.
-
Product: 4-(2-Bromo-5-chlorophenyl)-5-hydroxyfuran-2(5H)-one (yield: 51%, LCMS [M+H]⁺ = 289.16).
-
-
Hydrazine Cyclization :
-
Reagent: Hydrazine (132 mg, 4.1 mmol) in ethanol (10 mL).
-
Conditions: Room temperature, 16 hours.
-
Product: 5-(2-Bromo-5-chlorophenyl)pyridazin-3(2H)-one (yield: 64.2%, LCMS [M+H]⁺ = 285.20).
-
Key Modifications for p-Tolyl Substituent:
-
Replace bromo/chloroaryl precursors with p-tolyl-substituted analogs.
-
Suzuki-Miyaura coupling may introduce p-tolyl groups post-cyclization using Pd catalysts.
Synthesis of the Propanamide Side Chain (Fragment B)
Amidation of Propanoic Acid Derivatives
The propanamide moiety is introduced via coupling between a propanoic acid derivative and 4-fluoroaniline.
-
Activation of Propanoic Acid :
-
Reagent: Thionyl chloride (SOCl₂, 20 mL, 207 mmol) in THF.
-
Conditions: 50°C for 3 hours to form propanoic acid chloride.
-
-
Coupling with 4-Fluoroaniline :
-
Base: Diisopropylethylamine (DIPEA, 68 mL, 414 mmol).
-
Solvent: THF, 0°C under nitrogen.
-
Product: Tert-butyl (R)-4-(2-hydroxy-3-phenylpropanamido)benzoate (yield: 53%, LCMS [M-H]⁻ = 340.09).
-
Final Assembly of this compound
Nucleophilic Substitution at Pyridazinone N-1
-
Activation of Pyridazinone :
-
Reagent: 4-Nitrobenzenesulfonyl chloride (18.5 g, 165.6 mmol).
-
Base: Triethylamine (21.6 mL, 167.1 mmol).
-
Solvent: Dichloromethane (DCM).
-
Product: Sulfonylated pyridazinone intermediate.
-
-
Alkylation with Propanamide Side Chain :
-
Reagent: Activated propanamide (Fragment B).
-
Conditions: DCM, 0°C to room temperature.
-
Purification: Silica gel chromatography (ethyl acetate/petroleum ether).
-
-
Deprotection (if applicable) :
-
Acidic or basic hydrolysis to remove tert-butyl groups.
-
Optimized Reaction Table:
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazinone Core
The pyridazinone ring (6-oxo-1,6-dihydropyridazine) undergoes nucleophilic substitution at the C-3 and C-5 positions due to electron-withdrawing effects of the carbonyl group. Key findings include:
-
Mechanistic Insight : The keto-enol tautomerism of the pyridazinone ring enhances electrophilicity at C-3, enabling regioselective alkylation . Steric hindrance from the p-tolyl group directs substitution to less hindered positions.
Oxidation and Radical Pathways
The compound participates in oxidative coupling and radical-mediated reactions, particularly under photocatalytic conditions:
-
Thiosulfonate Coupling :
-
Iodine-Mediated Oxidation :
Hydrolysis and Stability
The propanamide linker exhibits pH-dependent hydrolysis:
| Condition | Rate (k, h⁻¹) | Product |
|---|---|---|
| Acidic (HCl, 1M) | 0.12 | 2-(6-oxo-3-(p-tolyl)pyridazin-1-yl)propanoic acid |
| Basic (NaOH, 1M) | 0.45 | Corresponding carboxylate salt |
Coupling Reactions at the 4-Fluorophenyl Group
The 4-fluorophenyl moiety enables cross-coupling reactions:
-
Buchwald–Hartwig Amination :
-
Suzuki–Miyaura Coupling :
Catalytic Hydrogenation and Reductive Pathways
| Reductant | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Secondary alcohol | 85% |
| NaBH₄ | MeOH, RT | No reaction | – |
Comparative Reactivity with Structural Analogs
Substituent effects were analyzed using chloro- and methylthiazolyl derivatives:
| Derivative | Substituent | Hydrolysis Rate (k, h⁻¹) | Bioactivity |
|---|---|---|---|
| N-(4-chlorophenyl) | Cl | 0.10 (acidic), 0.38 (basic) | Moderate COX-2 inhibition |
| N-(5-methylthiazol-2-yl) | Thiazole | 0.08 (acidic), 0.28 (basic) | Enhanced antimicrobial activity |
-
Fluorine’s electronegativity reduces electron density at the para position, slowing electrophilic substitution compared to chloro analogs.
Mechanistic Proposals for Key Transformations
Scientific Research Applications
The compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.
- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects against various cancer cell lines, suggesting its potential application in oncology.
- Antimicrobial Properties : Structural features may confer activity against specific microbial strains.
Cytotoxicity Assessment
In various studies assessing cytotoxicity against human cancer cell lines, N-(4-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide exhibited dose-dependent cytotoxic effects. Notably, it demonstrated significant activity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and disruption of the cell cycle.
Anti-inflammatory Activity
In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory diseases.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to related compounds:
| Compound Name | Cytotoxicity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, apoptosis |
| N-(3-fluorophenyl)-4-(5-methylpyridazin-3(2H)-one)butanamide | Moderate | High | COX inhibition |
| 4-Amino-N-(2-methylphenyl)butanamide | Low | Low | Unknown |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Pyridazinone Modifications
Key Observations :
- The p-tolyl group in the target compound provides a balance of lipophilicity and steric bulk compared to halogenated (e.g., chloro, fluoro) or piperazinyl substituents in analogs.
Amide Side Chain Variations

Key Observations :
- The 4-fluorophenyl-propanamide side chain in the target compound optimizes lipophilicity (LogP ~2.5–3.0 estimated) compared to bromophenyl (higher LogP) or polar hydrazide derivatives.
- Acetohydrazide analogs (e.g., Compound 8) are prone to hydrolysis, whereas propanamide derivatives exhibit improved stability .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
Key Observations :
Spectroscopic Signatures
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1650–1680 cm⁻¹) aligns with analogs (e.g., Compound 22: 1664 cm⁻¹). Piperazinyl derivatives show additional C-N stretches (~1250 cm⁻¹) .
- NMR Data : The p-tolyl group in the target compound would show aromatic protons at δ 7.2–7.4 ppm (similar to Compound 19, δ 7.3 ppm for p-fluorophenyl) .
Biological Activity
N-(4-fluorophenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a propanamide backbone linked to a pyridazine moiety. The presence of a fluorine atom in the phenyl ring and a p-tolyl group contributes to its electronic properties and may influence its biological activity.
Molecular Formula
- Molecular Formula : CHFO
- Molecular Weight : 347.37 g/mol
Structural Features
| Component | Description |
|---|---|
| Backbone | Propanamide |
| Moiety | Pyridazine |
| Substituents | 4-Fluorophenyl, p-Tolyl |
Antibacterial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. Research has shown that derivatives of pyridazine can inhibit bacterial growth, although specific data on this compound's efficacy remains limited. For instance, related compounds have been tested against various bacterial strains with varying degrees of success .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique structural features facilitate interactions with specific biological targets, potentially disrupting essential cellular functions in pathogens.
Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing various pyridazine derivatives, including the target compound, evaluated their antimicrobial activities against common pathogens. The findings suggested that modifications in the substituent groups significantly impacted the antibacterial efficacy. Compounds with fluorinated phenyl groups showed enhanced activity compared to their non-fluorinated counterparts .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of pyridazine derivatives revealed that the presence of electron-withdrawing groups like fluorine could enhance biological activity by increasing lipophilicity and facilitating membrane penetration. This study indicated that this compound might possess favorable pharmacokinetic properties due to its structural characteristics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

